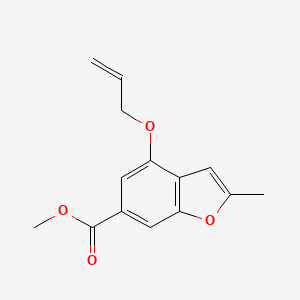
(5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl)(p-tolyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl)(p-tolyl)methanamine is a complex organic compound that features a pyridine ring, a triazole ring, and a p-tolyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl)(p-tolyl)methanamine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the triazole ring, followed by the introduction of the pyridine and p-tolyl groups through substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Purification processes such as recrystallization or chromatography are employed to isolate the final product.
化学反応の分析
Types of Reactions
(5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl)(p-tolyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, controlled temperatures, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
科学的研究の応用
Chemistry
In chemistry, (5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl)(p-tolyl)methanamine is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to bind to specific receptors or enzymes makes it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a valuable compound for drug discovery and development.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for various industrial processes.
作用機序
The mechanism of action of (5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl)(p-tolyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved in these interactions can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- (5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl)(phenyl)methanamine
- (5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl)(methyl)methanamine
- (5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl)(ethyl)methanamine
Uniqueness
Compared to similar compounds, (5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl)(p-tolyl)methanamine stands out due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. This unique structural feature may confer specific properties that make it more suitable for certain applications, such as enhanced binding affinity to biological targets or improved stability in industrial processes.
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject of study for researchers looking to develop new materials, drugs, and industrial processes. The continued exploration of this compound and its derivatives holds promise for future scientific and technological advancements.
特性
分子式 |
C15H15N5 |
|---|---|
分子量 |
265.31 g/mol |
IUPAC名 |
(4-methylphenyl)-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)methanamine |
InChI |
InChI=1S/C15H15N5/c1-10-4-6-11(7-5-10)13(16)15-18-14(19-20-15)12-3-2-8-17-9-12/h2-9,13H,16H2,1H3,(H,18,19,20) |
InChIキー |
XNFWIWWBAIPCBB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(C2=NC(=NN2)C3=CN=CC=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


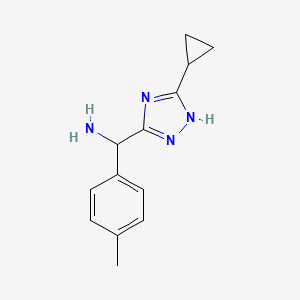
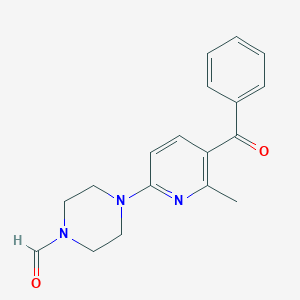
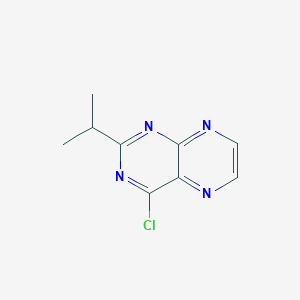
![Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate](/img/structure/B11802126.png)
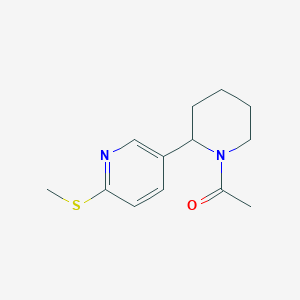
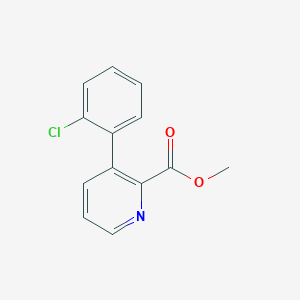

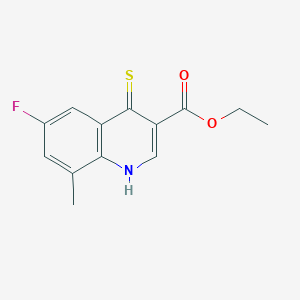
![2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B11802164.png)

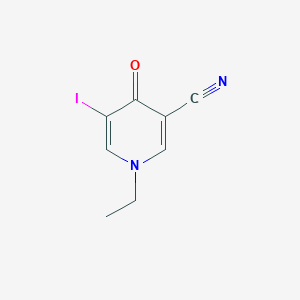
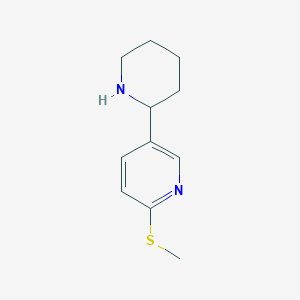
![tert-Butyl methyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)carbamate](/img/structure/B11802197.png)
